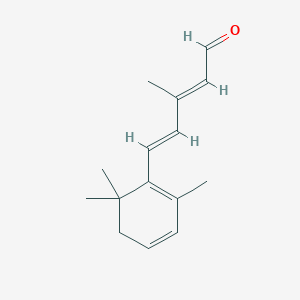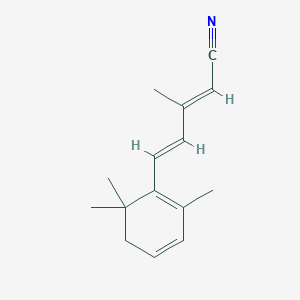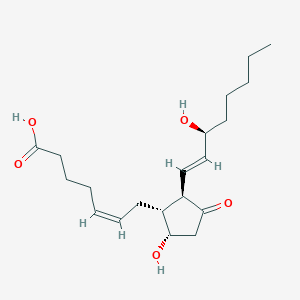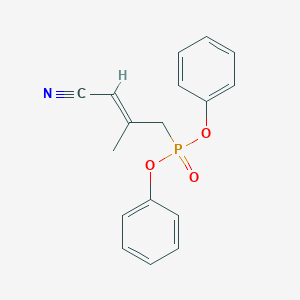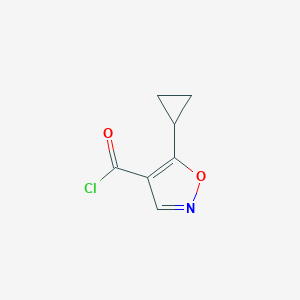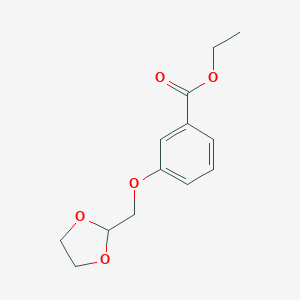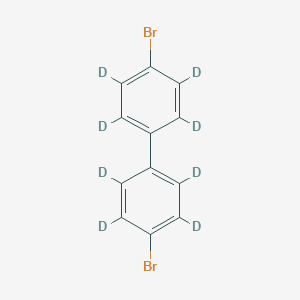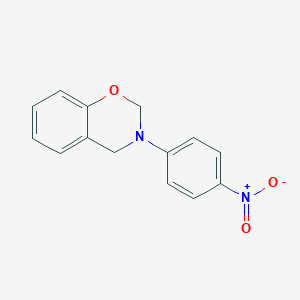
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, commonly known as NBD-BO, is a fluorescent probe that has been widely used in biochemical and physiological research. This compound is a member of the benzoxazine family, which has a variety of applications in the fields of polymer chemistry, materials science, and pharmaceuticals. NBD-BO is particularly useful in the study of protein-protein interactions and membrane dynamics due to its unique fluorescence properties.
Mécanisme D'action
The mechanism of action of NBD-BO is based on its unique fluorescence properties. This compound has a high fluorescence quantum yield and is highly sensitive to changes in its environment. When NBD-BO is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is dependent on the local environment of the molecule. Changes in the local environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence intensity of NBD-BO.
Effets Biochimiques Et Physiologiques
NBD-BO has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD-BO is its high sensitivity to changes in its environment. This makes it a valuable tool for studying protein-protein interactions and membrane dynamics. NBD-BO is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of NBD-BO is its relatively short fluorescence lifetime, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of NBD-BO in scientific research. One area of interest is the development of new biosensors based on NBD-BO. These biosensors could be used for the detection of specific molecules or in medical diagnostics. Another area of interest is the use of NBD-BO in the study of protein folding and misfolding. Finally, there is potential for the development of new fluorescent probes based on the benzoxazine family, which could have a variety of applications in materials science and nanotechnology.
Conclusion:
In conclusion, NBD-BO is a valuable tool for scientific research due to its unique fluorescence properties. This compound has been widely used in the study of protein-protein interactions and membrane dynamics, and has potential for use in the development of biosensors and other applications. While there are some limitations to the use of NBD-BO, its advantages make it a valuable addition to the toolkit of researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of NBD-BO involves the condensation of 4-nitrophenol and 3,4-dihydro-2H-1,3-benzoxazine in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of NBD-BO is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
NBD-BO has been extensively used as a fluorescent probe in various scientific research applications. One of the most common uses of NBD-BO is in the study of protein-protein interactions. This compound can be conjugated to proteins and used to monitor changes in fluorescence intensity upon binding to other proteins. NBD-BO has also been used to study the dynamics of cell membranes, lipid bilayers, and vesicles. In addition, NBD-BO has been used as a pH-sensitive probe and in the development of biosensors.
Propriétés
Numéro CAS |
117483-13-3 |
|---|---|
Nom du produit |
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)13-7-5-12(6-8-13)15-9-11-3-1-2-4-14(11)19-10-15/h1-8H,9-10H2 |
Clé InChI |
MZWHCNREOZUGME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
3-(4-NITROPHENYL)-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



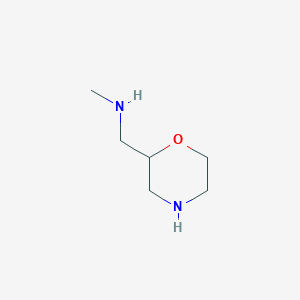

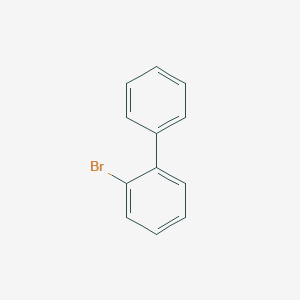
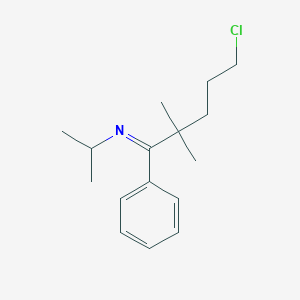
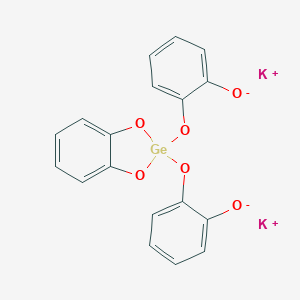

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
